molecular formula C19H23N5O2 B2970684 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide CAS No. 899966-94-0

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide

Cat. No.: B2970684
CAS No.: 899966-94-0
M. Wt: 353.426
InChI Key: AKGCMSHDIXDSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 3,3-dimethylbutanamide moiety. The dimethylphenyl group enhances lipophilicity, while the branched amide side chain may influence steric interactions and metabolic stability.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-6-7-14(8-13(12)2)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-19(3,4)5/h6-8,10-11H,9H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGCMSHDIXDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to a diverse range of biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H24N4O
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Core StructurePyrazolo[3,4-d]pyrimidine
Substituents3,4-Dimethylphenyl group and a 3,3-dimethylbutanamide moiety

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines. In studies involving MCF-7 breast cancer cells, certain derivatives demonstrated IC50 values as low as 0.39 μM, indicating strong efficacy against tumor proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds in this class have been identified as effective CDK inhibitors, which play a crucial role in cell cycle regulation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspase enzymes .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been associated with:

  • Antibacterial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation in preclinical models .

Recent Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the anticancer properties of various pyrazolo derivatives including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
  • Mechanistic Insights :
    • Research has elucidated the mechanism by which these compounds induce apoptosis through caspase activation and the inhibition of cell cycle progression via CDK inhibition .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)Chlorophenyl substitutionAntimicrobial
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)Naphthalene substitutionAnti-inflammatory

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidinone 1: 3,4-Dimethylphenyl; 5: 3,3-Dimethylbutanamide C₂₁H₂₃N₅O₂ ~397.4 (estimated) High lipophilicity due to methyl groups
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide Pyrazolo[3,4-d]pyrimidinone 1: 3-Chlorophenyl; 5: 3,4-Dimethylbenzamide C₂₀H₁₆ClN₅O₂ 393.8 Electronegative Cl substituent; planar benzamide
3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Pyrazolo[3,4-d]pyrimidinone 1: Phenyl; 5: Propanamide-pyridinylmethyl C₂₀H₁₈N₆O₂ 374.4 Polar pyridine group; lower molecular weight
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidinone 1: Fluorinated chromene-ethyl; 3: Benzenesulfonamide C₂₉H₂₂F₂N₆O₄S 589.1 Fluorine atoms enhance metabolic stability; sulfonamide adds polarity
Key Observations:
  • Lipophilicity : The target compound’s 3,4-dimethylphenyl and branched amide substituents likely increase lipophilicity compared to the chlorophenyl analog () and the pyridine-containing compound (). This may improve membrane permeability but reduce aqueous solubility.
  • Steric Bulk : The 3,3-dimethylbutanamide in the target compound introduces greater steric hindrance than the benzamide () or propanamide (), possibly affecting target engagement.

Q & A

Q. What are the key synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

The synthesis typically involves multi-step reactions with regioselective substitution. For example:

  • Core structure formation : Reacting substituted phenylamines with pyrazolo[3,4-d]pyrimidinone precursors under anhydrous conditions (e.g., dry acetonitrile or dichloromethane) .
  • Functionalization : Introducing the 3,3-dimethylbutanamide group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields, as seen in similar compounds where alkyl halides or acyl chlorides are used for N- or O-substitution .
  • Purification : Recrystallization from acetonitrile or ethanol is standard for isolating high-purity products .

Table 1 : Common Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsSolventYield RangeKey Characterization
Core formationAlkyl halides, 60–80°CDry CH₃CN60–85%IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (pyrimidine protons δ 8.2–8.5 ppm)
Amidation3,3-Dimethylbutanoyl chloride, RTCH₂Cl₂70–90%¹³C NMR (amide carbonyl ~170 ppm)

Q. How is the structural integrity of the compound confirmed experimentally?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include the pyrazolo[3,4-d]pyrimidinone ring protons (δ 7.5–8.5 ppm) and the 3,4-dimethylphenyl group (δ 2.3–2.5 ppm for methyl groups) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₄O₂: 393.1925) .
  • X-ray crystallography : Resolves regioselectivity ambiguities in substitution patterns, as demonstrated in related dihydropyrimidine structures .

Advanced Research Questions

Q. How can conflicting spectroscopic data between studies be resolved?

Discrepancies in NMR or melting points often arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
  • Polymorphism : Recrystallization solvents (e.g., acetonitrile vs. ethanol) may produce different crystalline forms, altering melting points .
  • Impurities : By-products from incomplete reactions (e.g., unreacted acyl chlorides) can skew data. Use preparative HPLC or column chromatography for purification .

Q. What strategies optimize reaction yields for introducing the 3,3-dimethylbutanamide moiety?

  • Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) improves amidation efficiency .
  • Temperature control : Slow addition of acyl chlorides at 0–5°C minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidinone nitrogen .

Table 2 : Yield Optimization Parameters

ParameterEffect on YieldExample from Literature
Catalyst (e.g., DMAP)Increases acylation rate by 20–30%Used in benzamide derivatives
Reflux vs. RTHigher temps (reflux) reduce reaction time but risk decompositionEthyl acetate reflux for 6h vs. RT for 24h

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Scaffold modification : Compare pyrazolo[3,4-d]pyrimidinone with thieno[2,3-d]pyrimidinone analogs to evaluate ring size effects on target binding .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2), guided by anti-inflammatory data from similar compounds .

Q. What analytical methods are recommended for detecting by-products during synthesis?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates) with high sensitivity .
  • TLC monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress and by-product formation .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N % within ±0.4% of theoretical values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.